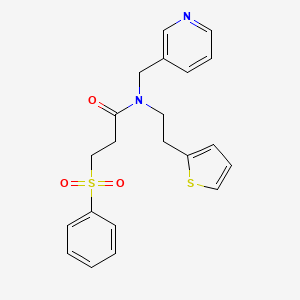

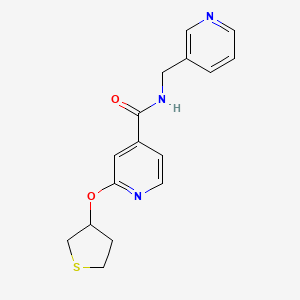

3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Phenylsulfonyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

科学的研究の応用

Synthesis and Chemical Properties

Multicomponent Synthesis Approaches : A study detailed an efficient one-pot multicomponent approach for synthesizing thiazolo[3,2-a]pyridines, indicating the versatility of sulfonamide derivatives in constructing complex heterocyclic compounds. This method allows for high yields under mild conditions, showcasing the synthetic utility of sulfonamide chemistry in medicinal chemistry and drug discovery efforts (Altug et al., 2011).

Biotransformation and Drug Metabolism : Research on drug metabolism utilized biocatalytic systems to generate mammalian metabolites of a biaryl-bis-sulfonamide compound, demonstrating the application of sulfonamide derivatives in understanding drug metabolism and pharmacokinetics (Zmijewski et al., 2006).

Cycloaddition Reactions : The utility of bis-sulfonyl ethylene derivatives in catalytic asymmetric cycloaddition of azomethine ylides was explored, highlighting the role of sulfonamide derivatives in facilitating enantioselective synthesis of biologically active compounds (López-Pérez et al., 2008).

Radical-Mediated Cleavage : Investigations into the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones provide insights into novel methodologies for synthesizing α-fluoro esters, showcasing the chemical versatility of sulfonamide derivatives (Wnuk et al., 1996).

Catalytic Applications : The design and evaluation of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide were reported for their potential as ligands in metal coordination, illustrating the broad applicability of sulfonamide derivatives in catalysis and materials science (Jacobs et al., 2013).

Biological Activities

- Anticancer Activities : Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activities, revealing the potential therapeutic applications of these compounds in oncology research (Ghorab et al., 2015).

特性

IUPAC Name |

3-(benzenesulfonyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c24-21(11-15-28(25,26)20-8-2-1-3-9-20)23(13-10-19-7-5-14-27-19)17-18-6-4-12-22-16-18/h1-9,12,14,16H,10-11,13,15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDGYHABPAHTHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(3-cyclohexenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2752950.png)

![2-Chloro-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2752951.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752956.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752958.png)

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)

![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)